

Spectroscopic comparison of (S) and (R) enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	(S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid
Cat. No.:	B118038

[Get Quote](#)

A Spectroscopic Comparison of (S) and (R) Enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the (S)- and (R)-enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic acid, a chiral building block relevant in organic synthesis. As enantiomers, these molecules exhibit identical physical properties and spectroscopic behavior in achiral environments. Their differentiation is primarily achieved through interaction with plane-polarized light or chiral agents. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and chiroptical methods, supported by experimental protocols.

Data Presentation

The spectroscopic data for the enantiomers of 5-Oxo-2-tetrahydrofurancarboxylic acid are fundamentally identical in achiral solvents. The primary distinguishing feature is the sign of their specific optical rotation.

Table 1: ¹H NMR Spectroscopic Data

The ^1H NMR spectra of (S) and (R) enantiomers are identical. The observed chemical shifts may vary slightly based on the solvent used.

Proton Assignment	(S)-Enantiomer Chemical Shift (δ ppm) in CDCl_3 ^[1]	(R)-Enantiomer Chemical Shift (δ ppm) in CD_3OD ^[2]	Multiplicity	Integration
H2 (CH)	5.09	4.20	Multiplet (m)	1H
H3, H4 (CH ₂)	2.27-2.65	1.8-2.3	Multiplet (m)	4H (total)
COOH	9.12-9.55	Not reported	Multiplet (m)	1H

Note: The broad signal for the carboxylic acid proton (COOH) may not always be observed or may vary significantly depending on solvent and concentration.

Table 2: ^{13}C NMR Spectroscopic Data

Experimental ^{13}C NMR data is not readily available in the searched literature. However, the spectra for both enantiomers are expected to be identical. Predicted chemical shifts based on the structure are provided below.

Carbon Assignment	Typical Chemical Shift Range (δ ppm)
C5 (Lactone C=O)	175-180
C2 (CH)	75-80
C=O (Carboxylic Acid)	170-175
C3, C4 (CH ₂)	25-35

Table 3: IR Spectroscopic Data

Specific IR spectra are not detailed in the available literature, but the key absorption bands for the functional groups present in 5-Oxo-2-tetrahydrofuran carboxylic acid are well-established. The IR spectra for both enantiomers will be identical.

Functional Group	Vibrational Mode	Expected Absorption Range (cm ⁻¹)	Intensity
Carboxylic Acid O-H	Stretch	2500-3300	Strong, Very Broad
Lactone C=O	Stretch	~1770	Strong
Carboxylic Acid C=O	Stretch	~1710	Strong
C-O	Stretch	1210-1320	Strong
O-H	Bend	1395-1440	Medium

Table 4: Mass Spectrometry Data

As enantiomers have the same molecular weight, their mass spectra are identical.

Technique	Ionization Mode	(S)-Enantiomer [M+H] ⁺ (m/z) [1]	(R)-Enantiomer [M+H] ⁺ (m/z)
ESI-MS	Positive	130.9	Expected: 130.9

Table 5: Chiroptical Properties

The defining difference between the (S) and (R) enantiomers is their interaction with plane-polarized light, which is equal in magnitude but opposite in direction.

Property	(S)-(+)-Enantiomer	(R)-(-)-Enantiomer
Specific Rotation $[\alpha]_D$	+14° (c=5 in methanol)	-14° (c=5 in methanol) [2]
Optical Purity (ee)	99% (GLC)	97% (GLC)

Experimental Protocols

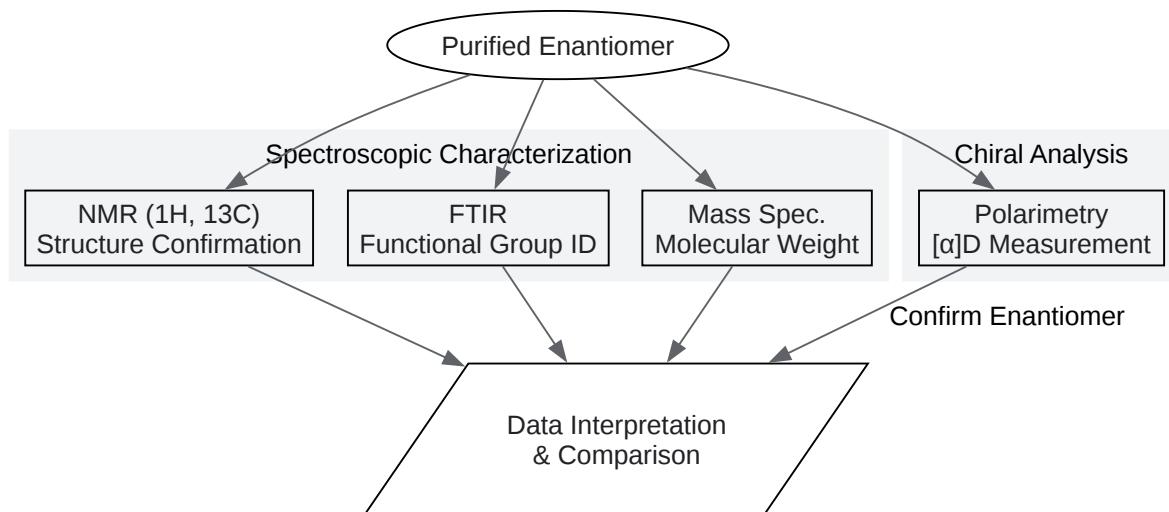
Synthesis of (S)- and (R)-5-Oxo-2-tetrahydrofuran carboxylic Acid

The enantiomers are commonly synthesized from the corresponding enantiomers of glutamic acid via diazotization, which proceeds with retention of stereochemistry.[1]


- Starting Material: L-Glutamic acid for the (S)-enantiomer or D-glutamic acid for the (R)-enantiomer.
- Reaction: The glutamic acid is dissolved in an aqueous solution. An aqueous solution of sodium nitrite (NaNO_2) is added slowly at a reduced temperature (e.g., -5°C to 0°C) in the presence of an acid (e.g., HCl).
- Stirring: The reaction mixture is stirred for an extended period (e.g., 12 hours) at room temperature to ensure complete reaction.
- Workup: The water is removed under reduced pressure (vacuum evaporation).
- Extraction: The resulting residue is dissolved in a suitable organic solvent, such as ethyl acetate, and washed.
- Purification: The organic layer is dried (e.g., over Na_2SO_4), filtered, and concentrated under vacuum to yield the final product.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl_3 , CD_3OD , or DMSO-d_6). Chemical shifts are reported in parts per million (ppm) relative to a standard.
- Infrared Spectroscopy: IR spectra are typically obtained using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid or oil samples. The spectrum is recorded over a range of approximately $4000\text{-}400\text{ cm}^{-1}$.
- Mass Spectrometry: ESI-MS is performed by dissolving the sample in a suitable solvent (e.g., methanol) and introducing it into the mass spectrometer. The data is collected in positive or negative ion mode to determine the mass-to-charge ratio of the molecular ion.
- Polarimetry: Optical rotation is measured using a polarimeter. The sample is dissolved in a specified solvent (e.g., methanol) at a known concentration. The rotation of plane-polarized


light (at the sodium D-line, 589 nm) is measured at a specific temperature (e.g., 20°C).

Visualizations

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 5-Oxo-2-tetrahydrofurancarboxylic acid.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic and chiroptical analysis of the enantiomers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-5-oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 104532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 53558-93-3 [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic comparison of (S) and (R) enantiomers of 5-Oxo-2-tetrahydrofuran carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b118038#spectroscopic-comparison-of-s-and-r-enantiomers-of-5-oxo-2-tetrahydrofuran-carboxylic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com